N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-oxoimidazolidine-1-carboxamide
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Overview
Description
N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-oxoimidazolidine-1-carboxamide is a complex organic compound that features a biphenyl group, a hydroxypropyl group, and an imidazolidine-1-carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-oxoimidazolidine-1-carboxamide typically involves multiple steps, starting with the preparation of the biphenyl derivative. One common method is the Ullmann cross-coupling reaction, which involves the reaction of aryl halides with copper to form biphenyl compounds . The hydroxypropyl group can be introduced through a reaction with an appropriate epoxide under basic conditions. Finally, the imidazolidine-1-carboxamide moiety is formed through a cyclization reaction involving a suitable amine and carbonyl compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the imidazolidine moiety can be reduced to form an alcohol.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Introduction of various functional groups onto the biphenyl ring.
Scientific Research Applications
N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-oxoimidazolidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Mechanism of Action
The mechanism of action of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the hydroxypropyl and imidazolidine moieties can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Biphenyl derivatives: Compounds like biphenyl-4-carboxylic acid and biphenyl-4-amine share structural similarities with N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-oxoimidazolidine-1-carboxamide.
Imidazolidine derivatives: Compounds such as imidazolidine-2,4-dione and imidazolidine-2-thione have similar core structures but differ in their functional groups.
Uniqueness
N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-oxoimidazolidine-1-carboxamide is unique due to the combination of its biphenyl, hydroxypropyl, and imidazolidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-[2-hydroxy-2-(4-phenylphenyl)propyl]-2-oxoimidazolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-19(25,13-21-18(24)22-12-11-20-17(22)23)16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-10,25H,11-13H2,1H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDNIGMWNQDJFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)N1CCNC1=O)(C2=CC=C(C=C2)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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